5-(6-Methoxypyrazin-2-yl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(6-Methoxypyrazin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both pyrazine and dithiolethione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxypyrazin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 6-methoxypyrazine with a suitable dithiolethione precursor. One common method is the cyclization of 6-methoxypyrazine-2-thiol with carbon disulfide in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxypyrazin-2-yl)-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiolethione moiety to dithiol.
Substitution: The methoxy group on the pyrazine ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
5-(6-Methoxypyrazin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-(6-Methoxypyrazin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to antioxidant defense and cellular stress responses
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyridin-2-yl)methanamine
- 2-Methoxypyridine
- 2-Chloro-6-methoxypyridine
Uniqueness
5-(6-Methoxypyrazin-2-yl)-3H-1,2-dithiole-3-thione is unique due to the presence of both pyrazine and dithiolethione moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds .
Properties
CAS No. |
62124-73-6 |
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Molecular Formula |
C8H6N2OS3 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
5-(6-methoxypyrazin-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H6N2OS3/c1-11-7-4-9-3-5(10-7)6-2-8(12)14-13-6/h2-4H,1H3 |
InChI Key |
IQGNAUICUAXNEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1)C2=CC(=S)SS2 |
Origin of Product |
United States |
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